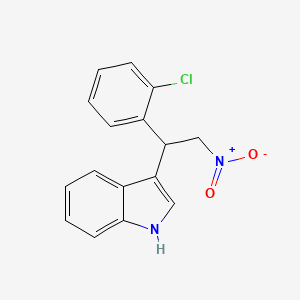
3-(1-(2-Chlorophenyl)-2-nitroethyl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-(2-Chlorophenyl)-2-nitroethyl)-1H-indole is an organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a 2-chlorophenyl group and a nitroethyl group attached to the indole core, making it a molecule of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-Chlorophenyl)-2-nitroethyl)-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-chlorophenylacetonitrile and indole.
Nitration: The 2-chlorophenylacetonitrile undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to form 2-chlorophenyl-2-nitroethane.
Indole Formation: The 2-chlorophenyl-2-nitroethane is then reacted with indole in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to form the desired product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(1-(2-Chlorophenyl)-2-nitroethyl)-1H-indole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The indole ring can be oxidized to form various oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 3-(1-(2-Chlorophenyl)-2-aminoethyl)-1H-indole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized indole derivatives.
Scientific Research Applications
3-(1-(2-Chlorophenyl)-2-nitroethyl)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-(2-Chlorophenyl)-2-nitroethyl)-1H-indole involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The indole core can interact with various receptors and enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(1-(2-Bromophenyl)-2-nitroethyl)-1H-indole: Similar structure but with a bromine atom instead of chlorine.
3-(1-(2-Fluorophenyl)-2-nitroethyl)-1H-indole: Similar structure but with a fluorine atom instead of chlorine.
3-(1-(2-Methylphenyl)-2-nitroethyl)-1H-indole: Similar structure but with a methyl group instead of chlorine.
Uniqueness
The presence of the 2-chlorophenyl group in 3-(1-(2-Chlorophenyl)-2-nitroethyl)-1H-indole imparts unique chemical and biological properties compared to its analogs. The chlorine atom can influence the compound’s reactivity, binding affinity to biological targets, and overall pharmacokinetic profile.
Properties
Molecular Formula |
C16H13ClN2O2 |
|---|---|
Molecular Weight |
300.74 g/mol |
IUPAC Name |
3-[1-(2-chlorophenyl)-2-nitroethyl]-1H-indole |
InChI |
InChI=1S/C16H13ClN2O2/c17-15-7-3-1-5-11(15)14(10-19(20)21)13-9-18-16-8-4-2-6-12(13)16/h1-9,14,18H,10H2 |
InChI Key |
ILFMCPFMYQQSBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(C[N+](=O)[O-])C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



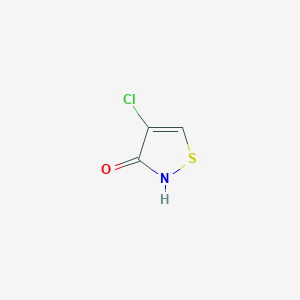
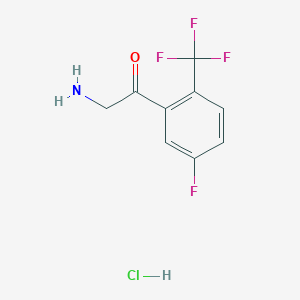
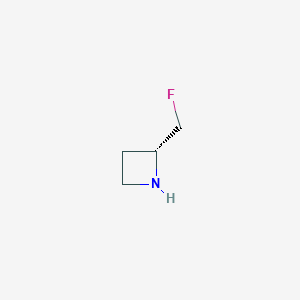
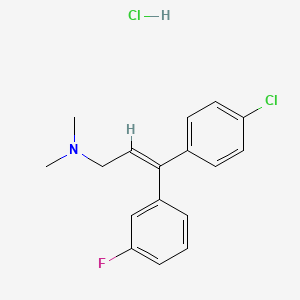

![[1,2,4]Triazolo[3,4-a][2,6]naphthyridine-3-carboxylic acid](/img/structure/B12852242.png)
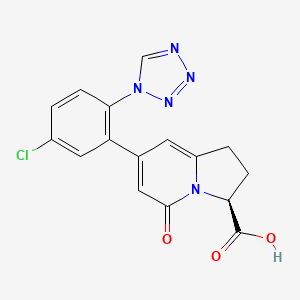
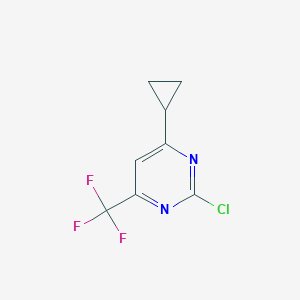
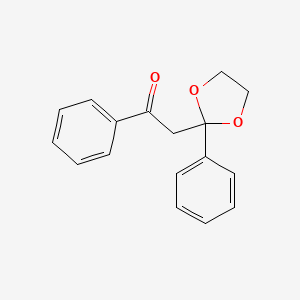
![3-Amino-3-[2-(4-fluorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B12852253.png)
![[(2R,3S,4R,5R)-4-fluoro-5-[1-hydroxy-2-(2-methylphenyl)-2-oxoethyl]-2-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate](/img/structure/B12852255.png)
![(6R,7S)-2-Acetyl-2-azabicyclo[2.2.1]hept-5-EN-3-one](/img/structure/B12852265.png)

